3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride
CAS No.:
Cat. No.: VC18121194
Molecular Formula: C13H14ClNO
Molecular Weight: 235.71 g/mol
* For research use only. Not for human or veterinary use.
![3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride -](/images/structure/VC18121194.png)
Specification
Molecular Formula | C13H14ClNO |
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Molecular Weight | 235.71 g/mol |
IUPAC Name | 2-methoxy-4-phenylaniline;hydrochloride |
Standard InChI | InChI=1S/C13H13NO.ClH/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H |
Standard InChI Key | QFIUYOPWUVCUIO-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1)C2=CC=CC=C2)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride consists of a biphenyl core substituted with a methoxy group at the 3-position and an amine group at the 4-position, protonated as a hydrochloride salt. Key identifiers include:
Synthesis and Manufacturing Processes
Classical Synthetic Route
The standard synthesis involves two stages:
Stage 1: Reductive Amination
3-Methoxy-[1,1'-biphenyl]-4-carbaldehyde reacts with methylamine in methanol under hydrogen (1 atm) with palladium-on-carbon catalysis:
Stage 2: Salt Formation
The free base is treated with concentrated HCl in ethanol, yielding the hydrochloride salt:
Typical yields range from 65–72% after recrystallization from ethanol/water.
Alternative Methodologies
Modern cross-coupling strategies offer potential alternatives:
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Suzuki-Miyaura Coupling: Bromobenzene derivatives coupled with 3-methoxy-4-aminophenylboronic acid, though this method faces challenges in amino-group compatibility .
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Ullmann Reaction: Copper-catalyzed coupling of 3-methoxyaniline with iodobenzene, limited by regioselectivity issues .
Comparative analysis shows the classical route remains superior for gram-scale production due to fewer purification steps and higher reproducibility .
Analytical Characterization Techniques
Chromatographic Methods
Method | Conditions | Application |
---|---|---|
HPLC (RP-18) | MeCN/H₂O (70:30), 1 mL/min, UV 254 nm | Purity assessment (>98%) |
TLC (Silica) | EtOAc/hexane (1:1), Rf = 0.42 | Reaction monitoring |
GC-MS | DB-5 column, 250°C injector | Volatile impurity detection |
Spectroscopic Analysis
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¹³C NMR (101 MHz, DMSO-d₆): δ 158.9 (OCH₃), 145.2 (C–N), 130.1–126.8 (aromatic C), 55.3 (OCH₃) .
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High-Resolution MS: Calculated for C₁₃H₁₄ClNO [M+H]⁺: 235.0764, Found: 235.0763 .
Physicochemical Properties
The hydrochloride salt exhibits improved aqueous solubility (12 mg/mL) compared to the free base (0.8 mg/mL) , facilitating biological testing.
Hazard Statement | Risk Mitigation |
---|---|
H302 | Harmful if swallowed (LD₅₀ oral rat: 620 mg/kg) |
H315/H319 | Causes skin/eye irritation |
H335 | May cause respiratory irritation |
Applications and Research Significance
Pharmaceutical Intermediate
The compound serves as a precursor to:
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Kinase inhibitors: Functionalization at the 4-amino position enables ATP-binding domain targeting .
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Antidepressants: Structural analog of phenelzine in MAO-A inhibitor development .
Materials Science
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